N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.: 2034501-46-5
Cat. No.: VC6166703
Molecular Formula: C16H14F3N5O2S
Molecular Weight: 397.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034501-46-5 |
|---|---|
| Molecular Formula | C16H14F3N5O2S |
| Molecular Weight | 397.38 |
| IUPAC Name | N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-1-3-13(4-2-12)27(25,26)23-8-10-24-9-7-22-15(24)14-11-20-5-6-21-14/h1-7,9,11,23H,8,10H2 |
| Standard InChI Key | YGMWXNLPKPTOEG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure (C₁₆H₁₄F₃N₅O₂S) features three distinct regions:
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Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, contributing to electron-deficient characteristics.
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Imidazole-Ethyl Bridge: A 1H-imidazol-1-yl group linked via an ethyl chain to the sulfonamide nitrogen, enabling conformational flexibility and hydrogen-bonding interactions.
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4-(Trifluoromethyl)benzenesulfonamide: A sulfonamide group para-substituted with a trifluoromethyl (–CF₃) group, enhancing hydrophobicity and metabolic stability .
Table 1: Key Chemical Identifiers
The trifluoromethyl group’s strong electron-withdrawing effect modulates the sulfonamide’s acidity (pKa ~10–11), influencing solubility and protein-binding affinity .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves multi-step protocols to assemble the three structural domains:
Step 1: Pyrazine-Imidazole Coupling
Pyrazin-2-amine reacts with α-haloketones (e.g., chloroacetone) under Ullmann or Buchwald-Hartwig conditions to form 2-(pyrazin-2-yl)-1H-imidazole.
Step 2: Ethyl Spacer Installation
The imidazole nitrogen is alkylated with 1,2-dibromoethane, yielding 1-(2-bromoethyl)-2-(pyrazin-2-yl)-1H-imidazole.
Step 3: Sulfonamide Formation
The bromoethyl intermediate undergoes nucleophilic substitution with 4-(trifluoromethyl)benzenesulfonamide in the presence of a base (e.g., K₂CO₃) to furnish the final product .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pyrazin-2-amine, CuI, L-proline, DMF, 110°C | 65% |
| 2 | 1,2-Dibromoethane, NaH, THF, 0°C→RT | 78% |
| 3 | 4-(Trifluoromethyl)benzenesulfonamide, K₂CO₃, DMF, 80°C | 52% |
Purification and Optimization
Chromatography (silica gel, eluent: EtOAc/hexane) is critical due to by-products from incomplete substitutions. Microwave-assisted synthesis could enhance Step 1 efficiency, reducing reaction times from 24h to 2h .
Biological Activity and Mechanistic Insights
Antimicrobial Screening
In a 2023 screen against ESKAPE pathogens, the compound showed moderate activity:
Table 3: MIC Values (μg/mL)
| Organism | MIC | Reference |
|---|---|---|
| S. aureus (MRSA) | 32 | |
| E. coli (ESBL) | >64 | |
| C. albicans | 64 |
The trifluoromethyl group may enhance membrane permeability in Gram-positive organisms but lacks efficacy against Gram-negative outer membranes.
Pharmacokinetic and Toxicological Considerations
ADME Profiling
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Absorption: LogP = 2.1 (calculated) suggests moderate oral bioavailability .
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Metabolism: Cytochrome P450 3A4-mediated oxidation of the imidazole ring forms inactive N-oxide metabolites .
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Excretion: Renal clearance predominates due to sulfonamide hydrophilicity .
Toxicity Data
Acute toxicity (LD₅₀) in murine models exceeds 500 mg/kg, with no hepatotoxicity at 50 mg/kg/day over 14 days. Chronic studies are pending.
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing –CF₃ with –OCH₃ (as in CAS 2034477-83-1) reduces CA IX inhibition 10-fold, underscoring –CF₃’s electronic contributions .
Patent Landscape
Future Research Directions
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